2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid
Overview
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is an organic compound that features a sulfamoyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid typically involves the introduction of the sulfamoyl group and the fluorine atom onto the benzoic acid core. One common method involves the reaction of 2-fluorobenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The benzoic acid core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the sulfamoyl group.
Coupling: Palladium catalysts are commonly used in coupling reactions involving the benzoic acid core.
Major Products
Substitution: Products with different functional groups replacing the fluorine atom.
Oxidation: Sulfoxides or sulfones derived from the sulfamoyl group.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the sulfamoyl group and the fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-Fluorobenzoic acid
- 2-(N,N-Dimethylsulfamoyl)benzoic acid
Uniqueness
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is unique due to the combination of the sulfamoyl group and the fluorine atom on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)13-9-4-3-6-10(13)11-7-5-8-12(16)14(11)15(18)19/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHBZRYKDPZSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147761 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-96-0 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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